![molecular formula C13H19NO4 B6643579 Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate](/img/structure/B6643579.png)
Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(bicyclo[310]hexane-6-carbonyl)morpholine-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Bicyclic Core: The bicyclo[3.1.0]hexane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Carbonyl Group: The carbonyl group at the 6-position is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Morpholine Ring Formation: The morpholine ring is formed through a cyclization reaction involving an appropriate amine and an ester intermediate.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core and the morpholine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with alcohol or alkane functionalities.
Substitution: Substituted derivatives with new functional groups replacing the ester group.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Medicine:
Antimicrobial Agents: Potential use in the synthesis of antimicrobial compounds.
Anti-inflammatory Agents: Studied for its anti-inflammatory properties.
Industry:
Material Science: Used in the development of new materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to specific binding and activity.
類似化合物との比較
Methyl 4-(cyclohexane-1-carbonyl)morpholine-3-carboxylate: Similar structure but lacks the bicyclic core.
Methyl 4-(bicyclo[2.2.1]heptane-6-carbonyl)morpholine-3-carboxylate: Contains a different bicyclic core.
Uniqueness: Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics.
特性
IUPAC Name |
methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-17-13(16)10-7-18-6-5-14(10)12(15)11-8-3-2-4-9(8)11/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXDEWKHVOHSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1C(=O)C2C3C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)
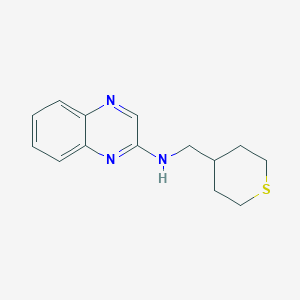
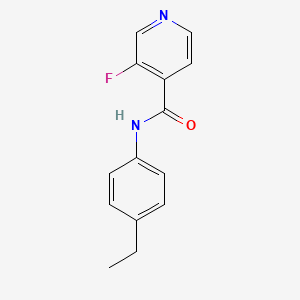
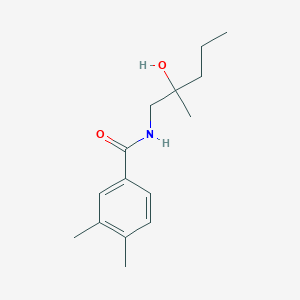
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B6643512.png)
![5-bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide](/img/structure/B6643523.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B6643525.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol](/img/structure/B6643534.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B6643537.png)
![Methyl 2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoate](/img/structure/B6643538.png)
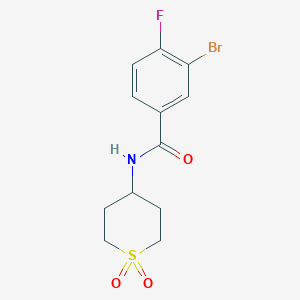
![5-ethyl-4-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6643551.png)
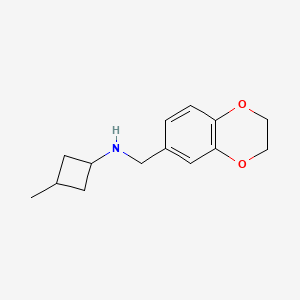
![3-ethyl-5-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6643582.png)
